B1192800 GS-5829

GS-5829

Cat. No. B1192800
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.

Scientific Research Applications

BET Inhibition in Lymphoma Cell Lines

GS-5829, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, shows efficacy in inhibiting cancer cell growth. This inhibition is particularly noted in Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. The combination of GS-5829 with ABT-199, a BCL2 inhibitor, results in broader and superior growth inhibition in these cell lines, suggesting a potential therapeutic strategy for treating DLBCL and MCL (Bates et al., 2016).

Synergistic Effects with BTK Inhibitors

The combination of GS-5829 and the Bruton's tyrosine kinase (BTK) inhibitor GS-4059 exhibits increased potency in cell death and reduction of key oncogenes in vitro, particularly in the ABC-DLBCL cell line. This combination has demonstrated a significant decrease in MYC, IL-6, and IL-10 transcripts and protein, indicating a potential increase in activity for patients with ABC subtype of DLBCL (Bates et al., 2016).

Preclinical Activity in Chronic Lymphocytic Leukemia

GS-5829 demonstrates preclinical activity against Chronic Lymphocytic Leukemia (CLL) by inhibiting CLL cell proliferation and inducing apoptosis. It deregulates key signaling pathways and inhibits NF-κB signaling, suggesting its effectiveness in targeting both CLL cells and their supportive microenvironment. The synergistic use of GS-5829 with other B-cell receptor signaling inhibitors further enhances its antileukemia activity (Kim et al., 2019).

Application in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib study evaluated the efficacy of GS-5829, both as monotherapy and combined with enzalutamide, in patients with metastatic castration-resistant prostate cancer (mCRPC). The results indicated a generally tolerable profile but limited efficacy, providing insights into its potential use and limitations in mCRPC treatment scenarios (Aggarwal et al., 2022).

Targeting Uterine Serous Carcinoma

GS-5829, along with another BET bromodomain inhibitor GS-626510, has shown activity against uterine serous carcinoma (USC), especially in cases overexpressing the c-Myc gene. These inhibitors effectively decrease c-Myc levels and induce apoptosis in USC cells, suggesting their potential as therapeutic agents against this aggressive variant of endometrial cancer (Bonazzoli et al., 2018).

properties

Product Name

GS-5829

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GS-5829;  GS 5829;  GS5829.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.